Regioisomeric Pyridine Substitution: Pyridin-3-yl (Target) vs. Pyridin-2-yl (LDN‑212320) EAAT2 Activation
The pyridin-2-yl regioisomer LDN‑212320 (3-((2-methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine, CAS 894002‑50‑7) acts as an EAAT2 translational activator with a reported in vitro EC₅₀ of 1,830 nM [1]. In contrast, the target compound bears a pyridin-3-yl group, a structural modification that redirects the nitrogen lone-pair vector and is expected to ablate or drastically alter EAAT2 pharmacology. Although no direct EAAT2 data exist for the pyridin-3-yl isomer, this regioisomeric switch provides a clean negative control for neuroscience programs seeking to decouple pyridazine-based EAAT2 activity from kinase or other target engagement.
Not reported; anticipated inactive due to altered lone‑pair geometry
EAAT2 EC₅₀ = 1,830 nM
| Evidence Dimension | EAAT2 translational activation (in vitro) |
|---|---|
| Target Compound Data | Not reported (anticipated inactive or divergent due to pyridin-3-yl geometry) |
| Comparator Or Baseline | LDN-212320 (3-((2-methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine; CAS 894002-50-7): EC₅₀ = 1,830 nM |
| Quantified Difference | Qualitative switch: pyridin-2-yl → pyridin-3-yl eliminates known EAAT2 pharmacophore |
| Conditions | Cell-based EAAT2 translational activation assay |
Why This Matters
For neuroscience groups using the pyridazine scaffold, the target compound offers a built-in selectivity filter versus EAAT2, enabling cleaner interpretation of phenotype driven by other targets such as kinases.
- [1] MolBIC IDRBLab. All Bioactivity Data for 3-[(2-methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine (LDN-212320). Available at: https://molbic.idrblab.net View Source
